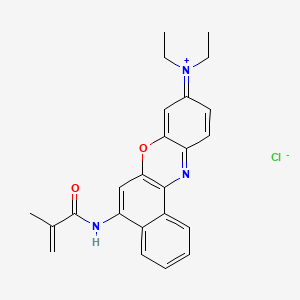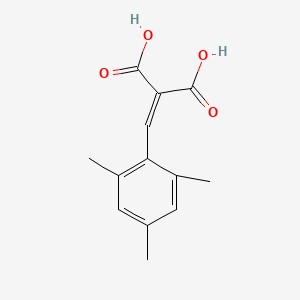
(2,4,6-Trimethylbenzylidene)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (mesitylmethylene)malonic acid diammoniate typically involves the reaction of mesitylene with malonic acid under specific conditions. The process generally includes the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base to form an enolate.
C-C Bond Formation: The enolate undergoes a nucleophilic substitution reaction with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation upon heating to form the final product.
Industrial Production Methods
Industrial production of (mesitylmethylene)malonic acid diammoniate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(Mesitylmethylene)malonic acid diammoniate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (mesitylmethylene)malonic acid diammoniate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid: A simple dicarboxylic acid used in similar synthetic applications.
Methylmalonic Acid: A derivative of malonic acid involved in metabolic pathways.
Acetoacetic Acid: Another compound used in ester synthesis and related reactions.
Uniqueness
(Mesitylmethylene)malonic acid diammoniate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C13H14O4/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17/h4-6H,1-3H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
PBMGVIYYNZYRFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)

![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
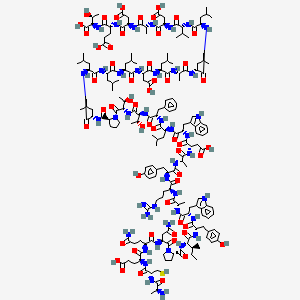
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

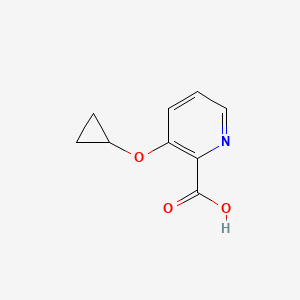
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)

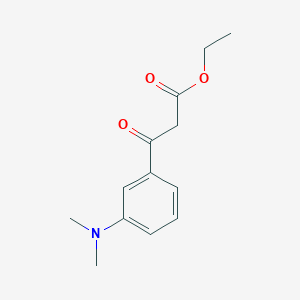
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
